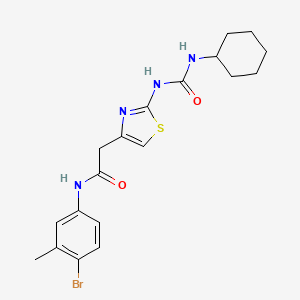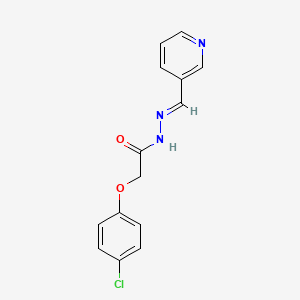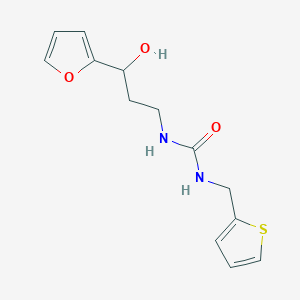
2,4-difluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of chemicals known for their intricate synthesis methods and multifaceted applications in various fields of chemistry and medicine. While specific details on this compound are limited, related research provides insights into similar compounds, showcasing the importance of such molecules in scientific advancements.
Synthesis Analysis
Synthesis of related tetrahydroisoquinoline derivatives involves complex reactions, such as cycloaddition, to yield products with significant structural diversity. For instance, the synthesis of tetrahydro-diepoxybenzo[de]isoquinoline derivatives via tandem [4+2] cycloaddition demonstrates the intricate processes involved in producing similar complex molecules (Grudova et al., 2020).
Molecular Structure Analysis
The molecular structure and interactions of related compounds have been elucidated using X-ray characterization and computational analysis, revealing the significance of F⋯O interactions in the solid state. This analysis contributes to understanding the 3D arrangement and potential reactivity of such compounds (Grudova et al., 2020).
Chemical Reactions and Properties
Reactions involving tetrahydroisoquinoline derivatives can lead to the formation of products with unique chemical properties, such as selective inhibition of human carbonic anhydrase isozymes, showcasing the chemical reactivity and potential biological applications of these molecules (Dudutienė et al., 2013).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the behavior of chemical compounds under different conditions. Although specific data on the compound are not provided, studies on similar molecules highlight the role of structural features in determining physical properties.
Chemical Properties Analysis
Chemical properties, including reactivity with other compounds, stability under various conditions, and potential for forming derivatives, are essential for comprehensively understanding a compound's usefulness in scientific research and applications. Research on related molecules, such as the synthesis and characterization of tetrahydroisoquinoline derivatives, provides insight into the methodologies for exploring these properties (Ponzo & Kaufman, 1995).
Applications De Recherche Scientifique
Synthesis and Structural Characterization
Synthesis Techniques and Molecular Interactions
Research has been conducted on the synthesis and X-ray characterization of tetrahydro-diepoxybenzo[de]isoquinoline derivatives, which involve interactions relevant to the chemical family of the specified compound. These studies highlight the importance of halogen bonds in the solid state, forming self-assembled structures and 1D supramolecular chains, which have been analyzed using DFT calculations and various computational tools (Grudova et al., 2020).
Molecular Docking and Anticancer Activity
Another area of research includes the synthesis of trifluoromethylquinoline derivatives containing benzenesulfonamide moieties, evaluated for their in vitro anticancer activity against various cancer cell lines. Molecular docking studies suggest mechanisms for their cytotoxic activity, highlighting the compound's potential as an anticancer agent (Al-Dosari et al., 2013).
Pharmacological Evaluations and Potential Applications
Carbonic Anhydrase Inhibition
The compound and its derivatives have been examined for their inhibitory action on human carbonic anhydrases, demonstrating significant potency. These studies aim to improve selectivity toward druggable isoforms through the introduction of hydrophobic or hydrophilic functionalities, revealing the compound's role in potential therapeutic applications (Bruno et al., 2017).
Evaluation for Treating Idiopathic Pulmonary Fibrosis
Some studies claim the use of closely related compounds for the treatment of idiopathic pulmonary fibrosis, supported by in vitro data. These findings suggest the compound's relevance in pulmonary research and potential therapeutic applications (Norman, 2014).
Propriétés
IUPAC Name |
2,4-difluoro-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O3S/c1-12(2)19(24)23-9-3-4-13-5-7-15(11-17(13)23)22-27(25,26)18-8-6-14(20)10-16(18)21/h5-8,10-12,22H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXHZTGVUBDSXDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-difluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(7,7-Dimethyl-6-oxaspiro[3.4]octan-2-yl)prop-2-enamide](/img/structure/B2498820.png)
![1-[(4-bromophenyl)sulfonyl]-N-phenyl-2-pyrrolidinecarboxamide](/img/structure/B2498821.png)
![6-cyclopropyl-2-[(1-{5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2498822.png)
![Ethyl 2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanylacetate](/img/structure/B2498825.png)

![3-amino-N-(1-phenylethyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2498827.png)




![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2498838.png)
![3-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-pyrazol-1-ylpyridazine](/img/structure/B2498839.png)

